2-(4-Fluorophenyl)piperazine CAS number
2-(4-Fluorophenyl)piperazine CAS number
An In-Depth Technical Guide to 2-(4-Fluorophenyl)piperazine (CAS: 65709-33-3)
Introduction
In the landscape of modern medicinal chemistry, the piperazine scaffold is a privileged structure, integral to the design of a multitude of therapeutic agents.[1][2][3] Its unique physicochemical properties allow it to serve as a versatile linker or a pharmacophore, profoundly influencing a drug candidate's solubility, receptor affinity, and pharmacokinetic profile. This guide provides a comprehensive technical overview of a specific, valuable derivative: 2-(4-Fluorophenyl)piperazine.
Identified by the CAS Number 65709-33-3 , this compound is an important building block for pharmaceuticals, particularly those targeting the central nervous system (CNS).[4] The strategic placement of a fluorophenyl group at the 2-position of the piperazine ring introduces specific steric and electronic properties that are of significant interest to drug development professionals. The incorporation of fluorine can enhance metabolic stability and improve binding affinity to target receptors.[5]
This document, intended for researchers, scientists, and drug development professionals, delves into the essential technical data of 2-(4-Fluorophenyl)piperazine, from its fundamental chemical identity and synthesis to its analytical characterization, applications, and safe handling protocols.
Section 1: Chemical Identity and Properties
A precise understanding of a compound's identity and physicochemical properties is the foundation of all subsequent research and development.
Core Identification
The unambiguous identification of 2-(4-Fluorophenyl)piperazine is established by its unique CAS number and structural formula.
| Identifier | Value |
| CAS Number | 65709-33-3[4][6] |
| Molecular Formula | C₁₀H₁₃FN₂[4][6] |
| Molecular Weight | 180.22 g/mol [4][6] |
| IUPAC Name | 2-(4-fluorophenyl)piperazine |
| Synonyms | p-Fluorophenyl-2-piperazine |
graph "Chemical_Structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Define nodes for atoms N1 [label="N", pos="0,0.75!"]; H1 [label="H", pos="-0.5,1.25!"]; N2 [label="N", pos="0,-0.75!"]; H2 [label="H", pos="-0.5,-1.25!"]; C1 [label="C", pos="1.3,1.1!"]; C2 [label="C", pos="1.3,-1.1!"]; C3 [label="C", pos="2.3,0!"]; H3 [label="H", pos="2.8,0.5!"];
// Aromatic Ring C4 [label="C", pos="3.3, -0.75!"]; C5 [label="C", pos="4.6, -0.35!"]; C6 [label="C", pos="5.2, -1.1!"]; F1 [label="F", pos="6.2, -0.7!"]; C7 [label="C", pos="4.5, 0.95!"]; C8 [label="C", pos="3.2, 0.55!"];
// Define edges for bonds N1 -- C1; N1 -- C2; N2 -- C1; N2 -- C2; C3 -- C4; C4 -- C5 [style=dashed]; C5 -- C6; C6 -- F1; C6 -- C7 [style=dashed]; C7 -- C8; C8 -- C4 [style=dashed]; C8 -- C3; C5 -- C7;
// Connect piperazine to phenyl ring C3 -- N1 [len=1.2];
// Add hydrogens to piperazine N1 -- H1; N2 -- H2; C3 -- H3; }
Caption: Chemical structure of 2-(4-Fluorophenyl)piperazine.
Physicochemical Data
The following table summarizes key physicochemical properties. These values are critical for designing experimental conditions, including reaction setups, formulation development, and analytical methods.
| Property | Value | Significance |
| Physical State | Solid, Crystalline Powder[7] | Impacts handling, weighing, and dissolution procedures. |
| Solubility | Soluble in DMF, DMSO, Ethanol[6] | Guides solvent selection for synthesis, purification, and analytical sample preparation. |
| Storage | 2-8°C, sealed, dry[4] | Essential for maintaining compound stability and preventing degradation over time. |
Section 2: Synthesis and Manufacturing
The synthesis of unsymmetrically substituted piperazines like 2-(4-Fluorophenyl)piperazine requires a strategic approach to ensure regioselectivity and avoid the formation of undesired byproducts. While numerous methods exist for piperazine synthesis, a common and effective strategy involves the construction of the heterocyclic ring or the controlled alkylation of a pre-existing piperazine core.[1][8]
Retrosynthetic Analysis
A plausible retrosynthetic pathway begins by disconnecting the C-N bond between the fluorophenyl group and the piperazine ring. This leads to a protected piperazine synthon and a reactive fluorophenyl precursor.
Caption: Retrosynthetic analysis for 2-(4-Fluorophenyl)piperazine.
Example Synthetic Protocol
This protocol describes a two-step synthesis based on a palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds.[2]
Step 1: N-Arylation of Boc-Piperazine
-
Rationale: Mono-protection of the piperazine ring with a tert-butyloxycarbonyl (Boc) group is a critical first step. It deactivates one nitrogen atom, preventing undesired double arylation and ensuring that the subsequent reaction occurs at a single, specific site.
-
Procedure:
-
To a dry, argon-flushed reaction vessel, add N-Boc-piperazine (1.0 eq), 1-bromo-4-fluorobenzene (1.1 eq), palladium(II) acetate (0.02 eq), and a suitable phosphine ligand like SPhos (0.04 eq).
-
Add sodium tert-butoxide (1.4 eq) as the base.
-
Add anhydrous toluene as the solvent.
-
Heat the mixture at 100-110 °C under an inert atmosphere, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-2-(4-fluorophenyl)piperazine.
-
Step 2: Boc-Deprotection
-
Rationale: The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound as a salt, which can be neutralized to the free base.
-
Procedure:
-
Dissolve the purified N-Boc-2-(4-fluorophenyl)piperazine from Step 1 in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
If the salt is desired, it can be triturated with diethyl ether and collected by filtration.
-
To obtain the free base, dissolve the salt in water, basify with a suitable base (e.g., NaOH or NaHCO₃ solution) to pH > 10, and extract with an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-(4-Fluorophenyl)piperazine.
-
Section 3: Analytical Characterization
Rigorous analytical testing is essential to confirm the structure, identity, and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the fluorophenyl ring, with characteristic splitting patterns due to fluorine-hydrogen coupling. The piperazine protons will appear as a set of complex multiplets in the aliphatic region.
-
¹³C NMR: The carbon spectrum will show signals for the six unique carbons of the fluorophenyl ring, with carbon-fluorine coupling constants (J-coupling) providing definitive evidence of fluorine's position. Four signals are expected for the piperazine ring carbons.
-
¹⁹F NMR: A single resonance in the fluorine NMR spectrum confirms the presence of the single fluorine atom.
| Technique | Expected Spectral Features |
| ¹H NMR | Aromatic region (approx. 6.9-7.2 ppm): Multiplets showing H-F coupling. Aliphatic region (approx. 2.8-3.5 ppm): Complex multiplets for piperazine CH₂ groups. N-H protons will appear as broad singlets. |
| ¹³C NMR | Aromatic region (approx. 115-160 ppm): Signals will exhibit J(C-F) coupling. The carbon directly attached to fluorine will show a large one-bond coupling constant. Aliphatic region (approx. 45-55 ppm): Signals for piperazine carbons. |
| ¹⁹F NMR | A single peak around -110 to -120 ppm (referenced to CFCl₃). |
Note: Exact chemical shifts can vary based on the solvent and concentration.[9][10]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and investigate the compound's fragmentation pattern, which serves as a structural fingerprint.
-
Methodology: Electron Ionization (EI) coupled with a Gas Chromatograph (GC-MS) is a common method for analyzing volatile, thermally stable compounds like this.
-
Expected Fragmentation: The molecular ion peak (M⁺) should be observed at m/z 180. The fragmentation is typically dominated by the cleavage of the piperazine ring.
Caption: Plausible EI-MS fragmentation pathway.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of pharmaceutical intermediates and active ingredients. A validated reverse-phase HPLC (RP-HPLC) method is crucial for quality control.
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Provides excellent hydrophobic retention for aromatic compounds.[11][12] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier sharpens peaks and ensures consistent ionization for MS detection. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for eluting the compound from the column. |
| Gradient | 10% B to 90% B over 15 minutes | A gradient elution ensures that impurities with different polarities are well-separated from the main peak. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension.[13] |
| Detection | UV at 254 nm or 264 nm[6] | The fluorophenyl group provides strong UV absorbance for sensitive detection. |
| Column Temp. | 35 °C[13] | Maintains consistent retention times and peak shapes. |
Section 4: Applications in Research and Drug Development
2-(4-Fluorophenyl)piperazine is a valuable intermediate primarily used in the synthesis of CNS-active agents.[4] The piperazine core is a common feature in drugs targeting a range of receptors, including serotonergic, dopaminergic, and adrenergic systems.[14]
-
Scaffold for CNS Agents: It serves as a foundational building block for creating more complex molecules targeting psychiatric and neurological disorders such as schizophrenia, depression, and anxiety.[4]
-
Modulation of Pharmacokinetics: The fluorophenyl group is a well-established bioisostere for a phenyl group. The fluorine atom can block sites of metabolism (e.g., para-hydroxylation), potentially increasing the half-life of a drug.[5]
-
Receptor Binding Optimization: The specific substitution pattern and the presence of fluorine can fine-tune the molecule's interaction with the binding pockets of target proteins, enhancing potency and selectivity.[15]
Section 5: Safety, Handling, and Storage
Proper handling of chemical reagents is paramount for laboratory safety. The information below is a guideline based on data for structurally similar piperazine derivatives.[7][16][17] Always consult the specific Safety Data Sheet (SDS) provided by the supplier.
Hazard Identification
| GHS Hazard Class | Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[18] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[18] |
| Serious Eye Damage | H318: Causes serious eye damage[18] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled[18] |
| STOT - Single Exposure | H335: May cause respiratory irritation[18] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][16]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[19]
-
Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Avoid exposed skin.[19]
-
Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH/MSHA-approved respirator.[17]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16]
Storage and Stability
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16][19] Recommended storage temperature is 2-8°C.[4]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[19]
-
Stability: The compound may be sensitive to light and moisture.[19]
References
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]
-
Noda, Y., et al. (1993). Comparative study of 2-(4-ethyl-1-piperazinyl)-4-(fluorophenyl)-5,6,7,8,9, 10-hexahydrocycloocta[b]pyridine (AD-5423) and haloperidol for their pharmacological activities related to antipsychotic efficacy and/or adverse side-effects. Journal of Pharmacology and Experimental Therapeutics, 265(2), 745-51. Retrieved from [Link]
-
Kühn, F., et al. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 28(5), 2333. Retrieved from [Link]
-
Wako Pure Chemical Industries. (2020). Safety Data Sheet: Piperazine Anhydrous. Retrieved from [Link]
-
Lv, K., et al. (2016). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific Reports, 6, 28049. Retrieved from [Link]
-
Pharmaffiliates. (2024). The Role of Fluorinated Piperazines in Modern Drug Discovery. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]
-
Wikipedia. (n.d.). para-Fluorophenylpiperazine. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecules, 29(3), 642. Retrieved from [Link]
-
Cychowska, M., et al. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Wujcicka, A., et al. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 39(2), 481-492. Retrieved from [Link]
-
Gökmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications, 50(3), 445-451. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-amine - GHS Data. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-(4-Fluorophenyl)piperazine. Retrieved from [Link]
-
Ferla, S., & Rossi, D. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. Retrieved from [Link]
-
Wikipedia. (n.d.). Azaperone. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Fluorophenyl)piperazine. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 4-FLUORO-PHENYLPIPERAZINE. Retrieved from [Link]
-
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2022). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. PLoS ONE, 17(11), e0277843. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. Retrieved from [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Retrieved from [Link]
-
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
Paw, B., & Hopkała, H. (1998). HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 55(2), 99-105. Retrieved from [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-(4-Fluorophenyl)piperazine [myskinrecipes.com]
- 5. nbinno.com [nbinno.com]
- 6. caymanchem.com [caymanchem.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. Piperazine synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. Azaperone - Wikipedia [en.wikipedia.org]
- 15. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tcichemicals.com [tcichemicals.com]
- 17. fishersci.com [fishersci.com]
- 18. CompTox Chemicals Dashboard [comptox.epa.gov]
- 19. mmbio.byu.edu [mmbio.byu.edu]
